6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
CAS No.: 914637-02-8
Cat. No.: VC2308725
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914637-02-8 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 |
| Standard InChI Key | OSYKOLZHMZYEHJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=C(N2CC1)C=O |
| Canonical SMILES | C1CCC2=NC=C(N2CC1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Parameters
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is identified by the following chemical parameters:
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| CAS Registry Number | 914637-02-8 |
| PubChem CID | 26967189 |
The compound was documented in chemical databases including PubChem, with records created on May 28, 2009, and last modified on April 5, 2025 .
Structural Architecture
The chemical structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde features:
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A bicyclic heterocyclic system consisting of:
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A five-membered imidazole ring
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A seven-membered azepine ring
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Fusion between these rings at the 1,2-a positions
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Saturation pattern:
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Four saturated carbon atoms at positions 6, 7, 8, and 9 in the azepine ring
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Retention of aromaticity in the imidazole portion
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The nitrogen at position 5 serves as the bridgehead between the two rings
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Functional group:
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A carbaldehyde (CHO) group at position 3 of the imidazole ring, providing a reactive site for chemical modifications
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Nomenclature
The compound is registered in chemical databases under several synonyms :
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5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carbaldehyde
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6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde
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6,7,8,9-Tetrahydro-5H-imidazo-[1,2-a]azepine-3-carbaldehyde
Chemical Properties
Structural Features and Implications
The structural arrangement of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde contributes significantly to its chemical behavior. The compound presents an interesting combination of structural elements:
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The partially saturated azepine ring likely adopts non-planar conformations, introducing three-dimensional character to the molecule. This conformational flexibility may be important for potential interactions with biological targets.
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The imidazole portion maintains planarity due to its aromatic character, providing a rigid segment within the molecule that can participate in π-stacking interactions.
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The nitrogen atoms in the heterocyclic system can serve as hydrogen bond acceptors, potentially enabling interactions with hydrogen bond donors in biological systems or chemical reactions.
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The bridgehead nitrogen at position 5 links both rings and likely influences the electronic distribution throughout the molecule.
Functional Group Reactivity
The carbaldehyde group at position 3 represents a key reactive center in the molecule. This functional group enables various chemical transformations, making the compound valuable as a synthetic intermediate. Table 2 outlines potential reaction pathways associated with the carbaldehyde functionality:
Table 2: Potential Reactivity Patterns of the Carbaldehyde Group
| Reaction Type | Expected Products | Potential Applications |
|---|---|---|
| Reduction | Primary alcohols | Synthesis of hydroxymethyl derivatives |
| Oxidation | Carboxylic acids | Preparation of carboxylic acid derivatives |
| Nucleophilic Addition | Hemiaminals, hemiacetals | Formation of various functional derivatives |
| Wittig Reaction | Alkenes | Introduction of carbon-carbon double bonds |
| Reductive Amination | Amines | Synthesis of aminomethyl derivatives |
| Aldol Condensation | β-hydroxy aldehydes, α,β-unsaturated aldehydes | Creation of extended conjugated systems |
| Schiff Base Formation | Imines | Development of nitrogen-containing derivatives |
Applications in Chemical Research
Synthetic Utility
The structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde makes it valuable in synthetic organic chemistry for several reasons:
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As a building block for constructing more complex heterocyclic compounds with potential biological activity.
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As an intermediate in the synthesis of compounds with diverse functional groups, leveraging the reactivity of the carbaldehyde moiety.
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For the development of chemical libraries through systematic modification of the carbaldehyde group, enabling structure-activity relationship studies.
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As a scaffold for introducing structural diversity through functionalization at different positions of the molecule.
Structure-Based Applications
The unique structural features of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde may be relevant for various research applications:
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The bicyclic scaffold provides a defined three-dimensional framework that could serve as a template for the design of compounds with specific spatial arrangements.
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The nitrogen atoms in the imidazole ring may function as coordination sites for metal ions, potentially enabling applications in coordination chemistry.
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The partially saturated azepine ring introduces conformational flexibility that may be exploited in the design of compounds with specific binding properties.
Relationship to Similar Compounds
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde belongs to the broader class of imidazo-fused azepine derivatives. Related compounds in this family have demonstrated interesting chemical and potentially biological properties.
While specific information on the biological activities of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is limited in the available literature, structural analogues in the imidazo[1,2-a]azepine class have shown potential applications in various research contexts.
Table 3: Comparison of Structural Features in Related Compounds
| Compound | Structural Difference | Potential Significance |
|---|---|---|
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine | Lacks the carbaldehyde group at position 3 | Serves as the parent structure; different reactivity profile |
| Imidazo[1,2-a]azepine derivatives with different substituents | Various functional groups at different positions | Diverse chemical and potential biological properties |
| Fully unsaturated imidazo[1,2-a]azepine derivatives | No saturation in the azepine ring | Different conformational properties and potential applications |
Chemical Synthesis Considerations
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde would likely involve key steps such as:
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Formation of the imidazo[1,2-a]azepine core structure through cyclization reactions.
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Introduction of the carbaldehyde group at position 3, potentially through formylation reactions or oxidation of appropriate precursors.
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Control of the saturation pattern in the azepine ring, possibly through selective reduction procedures.
The development of efficient synthetic routes to this compound would be valuable for expanding its availability for research purposes and enabling the preparation of structural analogues for comparative studies.
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